molecular formula C11H14O4S B14743671 Methyl 3-benzylsulfonylpropanoate CAS No. 5342-55-2

Methyl 3-benzylsulfonylpropanoate

Cat. No.: B14743671
CAS No.: 5342-55-2
M. Wt: 242.29 g/mol
InChI Key: RMXWWSVDHPGENQ-UHFFFAOYSA-N
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Description

Methyl 3-benzylsulfonylpropanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a benzylsulfonyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzylsulfonylpropanoate typically involves the reaction of benzylsulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-benzylsulfonylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-benzylsulfonylpropanoate involves its interaction with biological molecules through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3-benzylsulfanylpropanoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    Methyl 3-phenylsulfonylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Methyl 3-benzylsulfonylpropanoate is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5342-55-2

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 3-benzylsulfonylpropanoate

InChI

InChI=1S/C11H14O4S/c1-15-11(12)7-8-16(13,14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

RMXWWSVDHPGENQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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